

AZD6370: A Technical Overview of a Glucokinase Activator and its Therapeutic Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

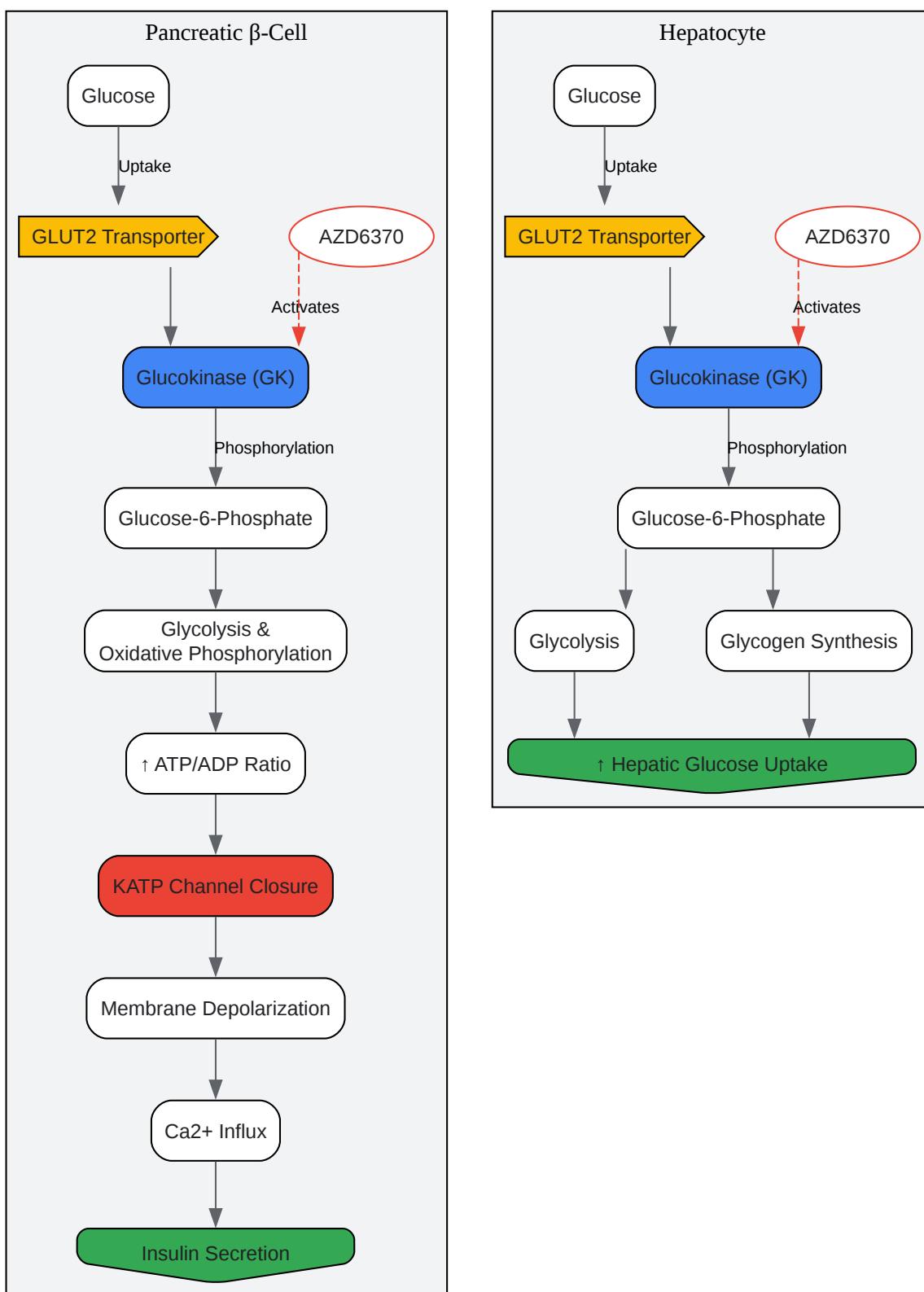
Compound of Interest

Compound Name: **AZD6370**

Cat. No.: **B1666226**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals


Disclaimer: This document provides a comprehensive overview of the glucokinase activation pathway and the clinical investigation of the glucokinase activator **AZD6370**. Detailed preclinical quantitative data and specific experimental protocols for **AZD6370** are not publicly available and are considered proprietary information by the developer, AstraZeneca. Therefore, this guide summarizes the known mechanisms and clinical findings, supplemented with generalized methodologies for the evaluation of glucokinase activators.

Introduction to Glucokinase Activation

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in key metabolic tissues, primarily the pancreas and the liver.^[1] In pancreatic β -cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis.^[1] Due to this central role, pharmacological activation of GK has been a key strategy in the development of novel therapeutics for type 2 diabetes mellitus (T2DM). Glucokinase activators (GKAs) are small molecules that allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.^[2] This dual mechanism of action—enhancing insulin secretion from the pancreas and increasing glucose uptake and metabolism in the liver—offers a powerful approach to lowering blood glucose levels.

The Glucokinase Activation Pathway

AZD6370 is a potent, orally active glucokinase activator. Its mechanism of action is centered on the allosteric activation of the glucokinase enzyme. The binding of **AZD6370** to a site distinct from the glucose-binding site induces a conformational change in the enzyme, leading to a higher affinity for glucose and an increased maximal reaction velocity (V_{max}). This results in a leftward shift of the glucose-concentration-response curve for GK activity.

[Click to download full resolution via product page](#)

Caption: The dual mechanism of action of **AZD6370** on the glucokinase pathway.

Quantitative Data from Clinical Studies

While comprehensive preclinical data for **AZD6370** is not publicly available, several clinical studies have been conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Study Phase	Population	Dosing Regimen	Key Findings	Reference
Phase I	Healthy Volunteers	Single oral ascending doses (10-650 mg)	AZD6370 was well tolerated, rapidly absorbed and eliminated. Dose-dependent increases in serum insulin and glucose infusion rate were observed under euglycemic clamp conditions.	[3]
Phase I	Patients with T2DM	Single oral doses (20, 60, or 180 mg) in fasted and fed states	Dose-dependent reductions in plasma glucose of up to 30% versus placebo were observed. Increased glucose-stimulated insulin secretion.	[4]
Crossover Study	Healthy Male Volunteers	Single oral dose (300 mg)	AZD6370-induced hypoglycemia did not impair the central nervous system-mediated counterregulatory response, though the glucagon	[5][6]

response was
attenuated.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **AZD6370** are proprietary. However, the following sections describe generalized, standard methodologies for assessing the activity of glucokinase activators.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency and efficacy of a test compound in activating the glucokinase enzyme in vitro.

Principle: The activity of glucokinase is measured using a coupled enzymatic assay.

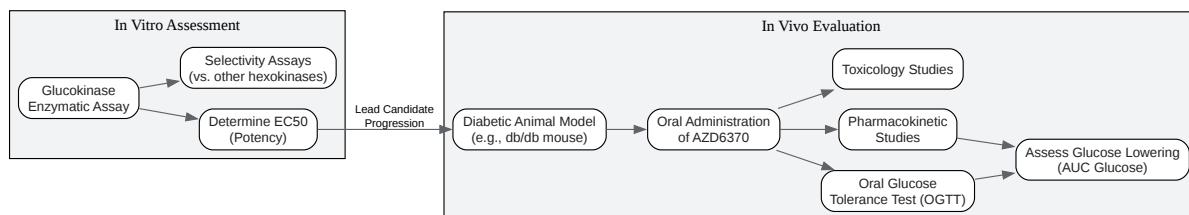
Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is then coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which oxidizes G6P and reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Generalized Protocol:

- Reagents: Recombinant human glucokinase, glucose, ATP, MgCl₂, NADP+, G6PDH, Tris-HCl buffer, and the test compound (e.g., **AZD6370**) dissolved in DMSO.
- Assay Procedure:
 - In a 96-well plate, add buffer, MgCl₂, NADP+, G6PDH, and varying concentrations of the test compound.
 - Add recombinant glucokinase and incubate for a pre-determined time at a controlled temperature (e.g., 30°C).
 - Initiate the reaction by adding a mixture of glucose and ATP.
 - Immediately measure the absorbance at 340 nm at regular intervals using a plate reader.

- Data Analysis: The rate of NADPH production (change in absorbance over time) is calculated. The EC50 (the concentration of the compound that produces 50% of the maximal activation) is determined by plotting the rate of reaction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model


Objective: To evaluate the effect of a test compound on glucose tolerance in an in vivo model of type 2 diabetes.

Animal Model: A common model is the db/db mouse, which has a mutation in the leptin receptor gene and develops obesity, insulin resistance, and hyperglycemia.

Generalized Protocol:

- Animal Acclimatization and Dosing:
 - Acclimatize db/db mice to the experimental conditions.
 - Fast the mice overnight (approximately 12-16 hours) with free access to water.
 - Administer the test compound (e.g., **AZD6370**) or vehicle control orally via gavage at a pre-determined time before the glucose challenge.
- Glucose Challenge and Blood Sampling:
 - At time 0, administer a bolus of glucose (typically 2 g/kg) orally.
 - Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Biochemical Analysis: Measure blood glucose concentrations at each time point using a glucometer. Plasma insulin levels can also be measured from the collected blood samples using an ELISA kit.

- Data Analysis: Plot the mean blood glucose concentration versus time for both the treated and vehicle control groups. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. A significant reduction in the glucose AUC in the treated group compared to the control group indicates improved glucose tolerance.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for a glucokinase activator.

Conclusion

AZD6370 represents a therapeutic approach targeting the core of glucose sensing and metabolism through the activation of glucokinase. Clinical data have demonstrated its potential to lower blood glucose in patients with type 2 diabetes. While detailed preclinical data remains proprietary, the established mechanisms of glucokinase activation and the generalized experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals in this field. The continued exploration of glucokinase activators holds promise for the development of novel and effective treatments for type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. vmmpc.org [vmmpc.org]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [AZD6370: A Technical Overview of a Glucokinase Activator and its Therapeutic Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666226#azd6370-glucokinase-activation-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

